1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine
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Overview
Description
1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine is an organosilicon compound characterized by the presence of a trimethylsilyl group and a naphthylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine typically involves the reaction of naphthalen-1-ylmethylamine with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
Naphthalen-1-ylmethylamine+TrimethylchlorosilaneBasethis compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, alkoxides, and amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethylsilanol, while reduction can produce naphthalen-1-ylmethylsilane.
Scientific Research Applications
1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic regions of proteins and cell membranes. This can lead to the modulation of enzymatic activity and signal transduction pathways, ultimately affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(naphthalen-1-yl)methanamine: Similar structure but lacks the trimethylsilyl group.
(1-(Naphthalen-1-yl)cyclohexyl)methanamine hydrochloride: Contains a cyclohexyl group instead of the trimethylsilyl group.
N,N’-Bis(trimethylsilyl)carbodiimide: Contains two trimethylsilyl groups but lacks the naphthylmethylamine moiety.
Uniqueness
1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine is unique due to the presence of both the trimethylsilyl group and the naphthylmethylamine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis, materials science, and medicinal chemistry.
Properties
CAS No. |
821769-63-5 |
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Molecular Formula |
C14H19NSi |
Molecular Weight |
229.39 g/mol |
IUPAC Name |
1-naphthalen-1-yl-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C14H19NSi/c1-16(2,3)15-11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15H,11H2,1-3H3 |
InChI Key |
OVFAMHHVTWAVFD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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